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1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-

Cat. No.: B13203919
CAS No.: 56979-67-0
M. Wt: 198.22 g/mol
InChI Key: VNNWBKGUIXDGLA-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols as Key Intermediates and Chiral Building Blocks in Complex Molecule Synthesis

Vicinal diols, or 1,2-diols, are organic compounds that contain two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mewikipedia.org This structural motif is of paramount importance in organic synthesis for several reasons. Vicinal diols are versatile synthetic intermediates that can be readily converted into a wide array of other functional groups. fiveable.me For instance, the carbon-carbon bond of a vicinal diol can be cleaved to form aldehydes or ketones. wikipedia.org Furthermore, the hydroxyl groups can be oxidized to yield α-hydroxy ketones, which are valuable precursors for other derivatives. thieme-connect.com

One of the most critical roles of vicinal diols is in stereocontrolled synthesis, where they serve as chiral building blocks. Chirality, or "handedness," is a fundamental property of many biological molecules, and the ability to synthesize a specific enantiomer (one of the two mirror-image forms) of a complex molecule is crucial, particularly in pharmaceutical development. enamine.net Methodologies such as the Sharpless asymmetric dihydroxylation allow for the conversion of simple alkenes into chiral vicinal diols with high enantiomeric purity. wikipedia.orgthieme-connect.com These chiral diols can then be incorporated into larger molecules, transferring their defined stereochemistry to the final product. nih.govnih.gov The application of vicinal diols derived from such asymmetric methods is extensive, finding use in the synthesis of natural products, pharmaceuticals, and other complex organic targets. nih.govresearchgate.net

Research Context of Substituted Phenylethanediols: A Review of Academic Relevance

1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)- belongs to the class of substituted phenylethanediols. This class of compounds features a phenyl group and a 1,2-ethanediol unit, with various substituents on the aromatic ring. wikipedia.org The academic relevance of these compounds stems from their utility as intermediates in the synthesis of more complex molecules with potentially valuable properties. ontosight.ai

Research into this area often focuses on the stereoselective synthesis of these diols, aiming to produce enantiomerically pure compounds that can serve as chiral building blocks. researchgate.net The substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and the properties of any subsequent molecules synthesized from it. For example, compounds featuring a 2,5-dimethoxyphenyl group are of interest in medicinal chemistry, as this moiety is found in a number of biologically active molecules. nih.gov Therefore, the synthesis of substituted phenylethanediols like 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- provides access to key fragments for building larger, potentially bioactive compounds. ontosight.ai Furthermore, these diols can be used as monomers or precursors in the development of new polymers and materials, where the substituted phenyl group can impart specific physical or chemical properties. ontosight.aimdpi.com

Scope and Scholarly Objectives of the Research Compendium

This compendium provides a focused scholarly review of the chemical compound 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-. The primary objective is to situate this specific molecule within the broader context of contemporary organic chemistry research. This is achieved by first examining the fundamental importance of its core functional group arrangement—the vicinal diol—as a key intermediate and chiral building block in the synthesis of complex molecules.

Subsequently, the article narrows its focus to the specific class of substituted phenylethanediols, reviewing their academic relevance and utility as synthetic precursors. By establishing this foundational context, the compendium aims to highlight the chemical significance and research potential of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- as a representative example of a versatile and synthetically useful building block in modern organic chemistry. The content is based on a review of existing chemical literature and data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B13203919 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- CAS No. 56979-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56979-67-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,11-12H,6H2,1-2H3

InChI Key

VNNWBKGUIXDGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CO)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Ethanediol, 1 2,5 Dimethoxyphenyl and Analogues

Stereoselective Synthesis of Vicinal Diols

The creation of specific stereoisomers of 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)- and its analogues relies on synthetic methods that can control the three-dimensional arrangement of atoms. This control is paramount as different stereoisomers can exhibit distinct biological activities and physical properties.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is crucial in the development of pharmaceuticals and other bioactive compounds where often only one enantiomer is active or safe.

Asymmetric reduction of a prochiral ketone precursor, 2-hydroxy-1-(2,5-dimethoxyphenyl)ethanone, is a direct and efficient route to enantiomerically enriched 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-. This transformation can be achieved through both enzymatic catalysis and metal-catalyzed systems.

Enzymatic Catalysis: Biocatalytic reductions often offer high enantioselectivity under mild reaction conditions. While specific studies on the 2,5-dimethoxy substituted substrate are not extensively documented, research on analogous compounds provides a strong basis for this approach. For instance, the asymmetric reduction of 2-hydroxyacetophenone (B1195853) to (S)-1-phenyl-1,2-ethanediol has been successfully demonstrated using a carbonyl reductase mutant (mut-AcCR) from Candida parapsilosis expressed in E. coli. bohrium.com This biocatalyst exhibited high catalytic activity, achieving a product yield of over 92% and an enantiomeric excess (e.e.) of over 99%. bohrium.com The use of a biphasic system was shown to improve the catalytic efficiency and substrate concentration. bohrium.com

Metal-Catalyzed Systems: Chiral metal complexes are also powerful tools for asymmetric hydrogenation. While specific data for the target molecule is limited, the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives has been extensively studied. These reactions often employ catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands to induce enantioselectivity.

Biocatalytic transformations, beyond asymmetric reduction, offer a range of powerful tools for accessing chiral vicinal diols. These methods include the use of whole-cell systems, isolated alcohol dehydrogenases (ADHs), and deracemization processes.

Alcohol Dehydrogenases (ADHs): Isolated ADHs are frequently used for the asymmetric reduction of ketones. almacgroup.com These enzymes, often from sources like Lactobacillus or Thermoanaerobacter, can exhibit high substrate specificity and stereoselectivity. nih.gov The enantioselectivity of an ADH-catalyzed reduction can sometimes be inverted or enhanced through protein engineering, allowing for access to both (R)- and (S)-enantiomers of the desired diol. google.com

Deracemization Processes: Deracemization is an elegant strategy to convert a racemic mixture of a chiral compound into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished through a combination of stereoselective oxidation and reduction reactions, often catalyzed by enzymes. For vicinal diols, a deracemization process might involve the selective oxidation of one enantiomer by an enzyme, followed by a non-selective reduction of the resulting ketone back to the diol, or a stereoinversion process catalyzed by a single microorganism.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in various asymmetric transformations, including aldol (B89426) reactions and alkylations, to create vicinal stereocenters. wikipedia.orgresearchgate.net

For the synthesis of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, a chiral auxiliary could be attached to a suitable precursor to control the stereoselective introduction of the two hydroxyl groups. For example, an Evans-type oxazolidinone could be used to mediate a stereoselective aldol reaction between an enolate and an aldehyde, establishing the relative and absolute stereochemistry of the two hydroxyl groups. researchgate.net Subsequent removal of the auxiliary would yield the desired enantiomerically enriched diol.

Chiral Auxiliary ApplicationStereochemical ControlKey Features
Evans Oxazolidinones High diastereoselectivity in aldol and alkylation reactions. wikipedia.orgReadily available in both enantiomeric forms, predictable stereochemical outcome, and the auxiliary can be recycled. researchgate.net
Camphorsultams Effective in controlling stereoselectivity in various reactions, including Diels-Alder and conjugate additions.Robust and crystalline, often leading to easy purification of diastereomeric products.
Pseudoephedrine Amides Used for the asymmetric alkylation of enolates.The auxiliary can be cleaved under mild conditions to afford chiral carboxylic acids, which can be further converted to diols.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. For a vicinal diol like 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, this means controlling whether the two hydroxyl groups are on the same side (syn) or opposite sides (anti) of the carbon backbone.

Several methods can be employed to control the relative stereochemistry during the synthesis of vicinal diols. One common approach involves the stereoselective dihydroxylation of an alkene precursor, such as 2,5-dimethoxystyrene.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective and diastereoselective synthesis of vicinal diols from alkenes. This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids) to deliver two hydroxyl groups to the double bond in a stereospecific manner. The choice of the chiral ligand determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. For a substituted styrene (B11656) like 2,5-dimethoxystyrene, the AD reaction would be expected to produce the corresponding vicinal diol with high enantioselectivity and a defined relative stereochemistry (syn-dihydroxylation).

Epoxidation and Hydrolysis: An alternative two-step approach involves the diastereoselective epoxidation of an allylic alcohol precursor, followed by the ring-opening of the epoxide. The stereochemistry of the epoxidation can be directed by the existing hydroxyl group in the allylic alcohol, leading to either syn or anti epoxides depending on the reagents and conditions used. Subsequent hydrolysis of the epoxide, typically under acidic or basic conditions, proceeds with inversion of configuration at the carbon atom that is attacked, yielding the vicinal diol with a specific relative stereochemistry.

Mechanistic Insights into Diastereocontrol

The stereochemical outcome in the synthesis of 1,2-ethanediol scaffolds, particularly the relative orientation of the two hydroxyl groups, is governed by principles of diastereocontrol. The reduction of an α-hydroxy ketone precursor is a common strategy where the final stereochemistry is dictated by the transition state of the reaction. Two prevailing models, the Cram-chelation model and the Felkin-Anh model, are instrumental in predicting the major diastereomer formed.

The controlling factor is often the nature of the protecting group on the α-hydroxyl moiety. When a small, coordinating protecting group (e.g., methyl, benzyl) is used, the reaction can proceed through a rigid, five-membered cyclic transition state as described by the Cram-chelation model . In this model, a Lewis acidic reagent chelates with both the carbonyl oxygen and the oxygen of the adjacent alkoxy group. This chelation locks the conformation of the molecule, forcing the nucleophile (e.g., a hydride) to attack from the less sterically hindered face, typically leading to the syn-diol product.

Conversely, when a bulky, non-coordinating protecting group, such as a silyl (B83357) ether (e.g., TBS, TIPS), is employed, chelation is disfavored. In this scenario, the Felkin-Anh model is used to predict the stereochemical outcome. The model posits that the molecule adopts a staggered conformation where the largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching past the smallest substituent (often a hydrogen atom). This pathway generally results in the formation of the anti-diol as the major product. The choice of protecting group is therefore a critical strategic decision in the synthesis of complex molecules to achieve the desired diastereoselectivity.

Modern Synthetic Transformations for 1,2-Ethanediol Scaffolds

The synthesis of 1,2-ethanediol scaffolds has been significantly advanced through the development of modern synthetic transformations that offer improved efficiency, selectivity, and functional group tolerance. These methods primarily include sophisticated reductive techniques and innovative carbonylation reactions.

The diastereoselective reduction of α-hydroxy ketones or their protected analogues is a cornerstone for accessing 1,2-diols. Modern methodologies leverage both chemical reagents and biocatalysts to achieve high levels of control.

Chemical Reduction: Chelation-controlled reductions provide a powerful means to synthesize anti-1,2-diols. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been demonstrated as a highly efficient reagent for the reduction of acyclic acetal-protected α-hydroxy ketones. This method consistently produces high diastereomeric ratios (dr) and excellent yields for the corresponding anti-1,2-diols. The success of this reduction is attributed to the formation of a stable chelate between the aluminum reagent and the oxygen atoms of the carbonyl and the protecting group, which directs hydride delivery from the less hindered face.

Biocatalytic Reduction: Enzymatic reductions offer an environmentally benign and highly selective alternative for producing enantiopure α-hydroxy ketones and vicinal diols. Dehydrogenase enzymes, such as those from Bacillus clausii (BcBDH) or glycerol (B35011) dehydrogenase (GDH), can catalyze the asymmetric reduction of prochiral 1,2-diketones to α-hydroxy ketones and subsequently to the corresponding 1,2-diols. These biocatalytic systems often exhibit exceptional enantioselectivity, providing access to chiral building blocks that are valuable in the pharmaceutical industry.

MethodologyReagent/CatalystSubstrate TypeTypical ProductKey FeaturesReference
Chelation-Controlled ReductionRed-AlAcetal-protected α-hydroxy ketonesanti-1,2-diolsHigh diastereoselectivity (dr 5:1 to 20:1); Excellent yields (80-96%) nih.gov
Biocatalytic ReductionButanediol Dehydrogenase (e.g., BcBDH)Prochiral 1,2-diketones, α-hydroxy ketonesEnantiopure R,R-diolsHigh enantioselectivity; Operates under mild conditions pnas.org
Biocatalytic ReductionGlycerol Dehydrogenase (GDH)α-hydroxy ketones (e.g., 1-hydroxy-2-butanone)Enantiopure R-1,2-diolsHigh enantiomeric excess (ee = 95-98%) wikipedia.org
Table 1: Comparison of Modern Reductive Methodologies for 1,2-Diol Synthesis.

Palladium-catalyzed carbonylation reactions represent a versatile and powerful tool for the introduction of carbonyl groups into organic molecules, enabling the synthesis of complex scaffolds from simple precursors. acs.org While the direct single-step synthesis of a 1,2-ethanediol from an aryl halide and carbon monoxide is not a standard transformation, palladium catalysis offers sophisticated multi-step pathways and the construction of related structures.

Modern palladium-catalyzed methods, such as oxidative carbonylation, can be used to transform substrates like suitably functionalized alkynes into a variety of carbonylated heterocycles. mdpi.comunipr.it For example, the PdI₂-catalyzed oxidative cyclocarbonylation of 1,2- and 1,3-diols can afford cyclic carbonates. mdpi.com More complex cascade reactions have also been developed. These intricate transformations can create multiple new bonds in a single operation, allowing for the rapid assembly of complex molecular architectures that may serve as precursors to 1,2-ethanediol derivatives after further functional group manipulation. nih.gov These advanced methods highlight the potential of palladium catalysis to construct the carbon backbone of diol scaffolds through precise and controlled incorporation of carbon monoxide.

Green Chemistry Principles in the Synthesis of 1,2-Ethanediol Derivatives

The application of green chemistry principles to the synthesis of fine chemicals like 1,2-ethanediol derivatives is essential for developing sustainable and environmentally responsible manufacturing processes. Key focus areas include maximizing atom economy, minimizing waste, and utilizing sustainable solvent systems.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. For instance, catalytic hydrogenation of an α-hydroxy ketone to a 1,2-diol has a theoretical atom economy of 100%, as all atoms from the ketone and the hydrogen gas are incorporated into the product. jocpr.com This contrasts sharply with reductions using stoichiometric hydride reagents, which generate significant amounts of inorganic salt byproducts, leading to a lower atom economy and a higher E-Factor (kg waste/kg product). skpharmteco.com

Waste minimization strategies go beyond atom economy to include the reduction of all waste generated during a process. numberanalytics.compurkh.com This involves optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of byproducts. numberanalytics.com Furthermore, employing catalytic processes is a key strategy for waste reduction, as catalysts are used in small amounts and can often be recycled and reused. numberanalytics.com The design of tandem or cascade reactions, where multiple transformations occur in a single pot, also minimizes waste by eliminating the need for intermediate workup and purification steps, which are major sources of solvent and material loss. pnas.org

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis, as solvents often constitute the largest mass component of a reaction mixture. pnas.org Green chemistry encourages the use of sustainable solvent systems to replace traditional volatile organic compounds (VOCs).

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure, making them non-volatile alternatives to traditional solvents. ILs have been successfully used in the enzymatic synthesis of chiral 1,2-diols from epoxides. nih.gov The use of ILs can overcome problems associated with the low solubility of organic substrates in aqueous media, enhancing reaction efficiency while providing a recyclable solvent phase. nih.gov Additionally, specific ILs can catalyze reactions themselves, such as the dehydrative cyclization of diols under metal-free conditions. researchgate.net

Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it possesses properties of both a liquid and a gas. wikipedia.org Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. rsc.org It has been employed as a medium for hydrogenation reactions to produce alcohols, offering high conversion rates and an environmentally benign alternative to conventional organic solvents. rsc.org The low viscosity and high diffusivity of SCFs can also enhance mass transfer and reaction rates. wikipedia.org

Aqueous Media: Water is often considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic compounds can be a challenge, modern synthetic methods are increasingly designed to be compatible with aqueous conditions. For example, certain oligomerization reactions to form poly-thia glycols from 1,2-ethanedithiol (B43112) can be performed efficiently in pure water without the need for toxic metal catalysts. researchgate.net The development of water-soluble catalysts and phase-transfer catalysis continues to expand the scope of reactions that can be performed in aqueous media. organic-chemistry.org

Catalytic Innovations for Enhanced Efficiency and Selectivity in the Synthesis of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- and Analogues

Asymmetric Dihydroxylation of 2,5-Dimethoxystyrene

The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone for the enantioselective synthesis of vicinal diols from alkenes. organic-chemistry.orgwikipedia.org This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand (either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative), a re-oxidant, and an additive, have made this reaction highly accessible and reliable. researchgate.netgla.ac.uk

For the synthesis of 1,2-ethanediol, 1-(2,5-dimethoxyphenyl)-, the precursor would be 2,5-dimethoxystyrene. The electron-rich nature of this substrate, due to the two methoxy (B1213986) groups on the phenyl ring, generally makes it a suitable candidate for the Sharpless AD reaction, as osmium tetroxide is an electrophilic oxidant. wikipedia.org The choice between AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand) dictates the resulting stereochemistry of the diol. organic-chemistry.org

While specific studies detailing the asymmetric dihydroxylation of 2,5-dimethoxystyrene are not extensively documented in readily available literature, the general principles of the Sharpless AD reaction allow for predictable outcomes. The reaction typically proceeds with high yields and excellent enantioselectivity for a wide range of styrene derivatives.

Table 1: Predicted Outcome of Sharpless Asymmetric Dihydroxylation of 2,5-Dimethoxystyrene This table is based on the well-established principles of the Sharpless Asymmetric Dihydroxylation and serves as a predictive model for the reaction with 2,5-dimethoxystyrene.

AD-mixChiral LigandExpected Major EnantiomerPredicted Enantiomeric Excess (ee)
AD-mix-α(DHQ)₂PHAL(R)-1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)->90%
AD-mix-β(DHQD)₂PHAL(S)-1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)->90%

Catalytic Hydrogenation of 2,5-Dimethoxybenzaldehyde (B135726) Derivatives

Another significant route to 1,2-ethanediol, 1-(2,5-dimethoxyphenyl)- involves the catalytic reduction of 2,5-dimethoxybenzaldehyde. This approach typically proceeds in a two-step manner, with the initial reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, followed by further transformations to yield the diol. The efficiency and selectivity of the initial reduction step are highly dependent on the choice of catalyst and reaction conditions.

Supported noble metal catalysts, particularly those based on palladium, platinum, and ruthenium, are widely employed for the hydrogenation of benzaldehydes. researchgate.netmdpi.com The choice of support material (e.g., carbon, alumina, silica) can also influence the catalyst's activity and selectivity. researchgate.net For instance, palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net

Research on the hydrogenation of various substituted benzaldehydes has shown that the electronic nature of the substituents can affect the reaction rate. Generally, electron-donating groups, such as the methoxy groups in 2,5-dimethoxybenzaldehyde, can influence the reactivity of the carbonyl group.

While the direct, single-step catalytic hydrogenation of 2,5-dimethoxybenzaldehyde to 1,2-ethanediol, 1-(2,5-dimethoxyphenyl)- is not a commonly reported transformation, the reduction to 2,5-dimethoxybenzyl alcohol is a well-established reaction. The subsequent conversion to the diol would require further synthetic steps.

Table 2: Catalytic Systems for the Hydrogenation of Benzaldehyde (B42025) Analogues This table summarizes findings for the hydrogenation of benzaldehyde and its derivatives, providing insights into the catalytic systems applicable to 2,5-dimethoxybenzaldehyde.

CatalystSupportSubstrateProductYieldReference
PalladiumCarbon (Pd/C)BenzaldehydeBenzyl AlcoholHigh researchgate.net
PlatinumCarbon (Pt/C)BenzaldehydeBenzyl AlcoholModerate researchgate.net
RutheniumMesoporous Carbon (Ru/CMK-3)2-Methoxybenzaldehyde2-Methoxybenzyl Alcohol>99% researchgate.net
RutheniumMesoporous Carbon (Ru/CMK-3)4-Methoxybenzaldehyde4-Methoxybenzyl Alcohol86.2% researchgate.net

Innovations in catalyst design, such as the use of bimetallic catalysts (e.g., Pd-Ru on carbon), have shown synergistic effects, leading to enhanced activity and selectivity towards the desired alcohol product. researchgate.net Furthermore, the development of ruthenium-based catalysts with chiral ligands has enabled the asymmetric hydrogenation of ketones, a reaction that could be adapted for the enantioselective synthesis of chiral diols from α-hydroxyketone precursors. nih.govrsc.org

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1,2 Ethanediol, 1 2,5 Dimethoxyphenyl

Vibrational Spectroscopic Investigations: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural framework of a molecule. These two methods are complementary, as the selection rules governing them differ; some vibrational modes may be active in Raman but not in IR, and vice versa. For a molecule like 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)-, this analysis would provide a detailed vibrational fingerprint.

Analysis of Characteristic Vibrational Modes

The analysis would focus on identifying vibrations characteristic of the molecule's distinct parts: the 1,2,4-trisubstituted benzene (B151609) ring, the two methoxy (B1213986) groups, and the ethanediol side chain.

Hydroxyl (O-H) Group Vibrations: The two hydroxyl groups on the ethanediol moiety would produce the most prominent bands. A broad and intense absorption band would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations. The broadness of this peak would be indicative of hydrogen bonding.

Aromatic C-H Vibrations: Stretching vibrations for the C-H bonds on the benzene ring would appear in the FT-IR and Raman spectra around 3000-3100 cm⁻¹. Out-of-plane C-H bending vibrations, which are particularly useful for confirming the substitution pattern, would be expected in the 700-900 cm⁻¹ region of the FT-IR spectrum.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methine (-CH) groups of the ethanediol chain, as well as the methyl (-CH₃) groups of the methoxy substituents, would be observed in the 2850-3000 cm⁻¹ range.

C-O Vibrations: Strong C-O stretching bands would be anticipated in the fingerprint region of the FT-IR spectrum, between 1000-1300 cm⁻¹. This would include contributions from the alcohol C-O bonds and the aryl-ether C-O bonds of the methoxy groups.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the characteristic vibrational modes is presented below, based on typical frequency ranges for the functional groups present in the molecule.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchAlcohol (-OH)3200 - 3600 (Broad)
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₃, -CH₂, -CH2850 - 3000
Aromatic C=C StretchBenzene Ring1450 - 1600
Asymmetric C-O-C StretchAryl Ether (-O-CH₃)1230 - 1270
Symmetric C-O-C StretchAryl Ether (-O-CH₃)1020 - 1075
C-O StretchAlcohol (-C-OH)1000 - 1260
Aromatic C-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene800 - 885

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethanediol side chain allows for different spatial orientations, or conformations. Vibrational spectroscopy is a key method for studying these conformational preferences. For instance, studies on related amino alcohols have utilized IR spectroscopy to determine preferred conformations. nih.gov

The precise position and shape of the O-H stretching band can provide significant insight into hydrogen bonding. The presence of sharp bands in addition to broad ones in dilute solutions could indicate a mix of free and intramolecularly hydrogen-bonded hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups of the diol, or between a hydroxyl group and a methoxy oxygen, would influence the conformational equilibrium. By comparing spectra taken in different solvents or at varying concentrations, the extent of intermolecular versus intramolecular hydrogen bonding can be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A full analysis using ¹H, ¹³C, and 2D NMR techniques would allow for the unambiguous assignment of all protons and carbons in 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment and Connectivity

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Aromatic Protons: The three protons on the dimethoxyphenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their distinct environments, they would likely appear as separate signals (e.g., two doublets and a doublet of doublets), with coupling constants revealing their ortho, meta, or para relationships.

Methoxy Protons: The two methoxy groups (-OCH₃) are in different environments (one at C2, ortho to the side chain, and one at C5, meta to the side chain). They would be expected to produce two distinct sharp singlet signals, each integrating to three protons, likely in the δ 3.7-4.0 ppm range.

Ethanediol Protons: The three protons on the chiral ethanediol side chain (-CH(OH)-CH₂(OH)) would have complex signals. The methine proton (CH) would likely be a multiplet, coupled to the two diastereotopic methylene protons. The methylene protons (-CH₂) would also appear as complex multiplets due to coupling with the methine proton and potentially with each other. Their chemical shifts would be in the δ 3.5-5.0 ppm range.

Hydroxyl Protons: The two hydroxyl protons (-OH) would appear as exchangeable signals, which could be broad or sharp depending on the solvent and concentration. Their chemical shifts are variable.

¹³C NMR Spectroscopy would show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The two carbons bonded to the electron-donating methoxy groups would be shifted upfield, while the carbon attached to the ethanediol side chain would also have a characteristic shift.

Methoxy Carbons: Two distinct signals for the methoxy carbons would appear around δ 55-60 ppm.

Ethanediol Carbons: The two carbons of the diol side chain would appear in the δ 60-80 ppm range.

The following tables present hypothetical, estimated chemical shifts for the compound.

Hypothetical ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~6.8-7.2 m 3H Ar-H
~4.8 m 1H Ar-CH (OH)-
~3.85 s 3H -OCH
~3.80 s 3H -OCH
~3.6-3.8 m 2H -CH ₂(OH)

Hypothetical ¹³C NMR Data

Chemical Shift (δ ppm) Assignment
~154 C -OCH₃ (C2 or C5)
~152 C -OCH₃ (C2 or C5)
~130 Ar-C (substituted, C1)
~110-120 Ar-C H (3 signals)
~75 Ar-C H(OH)-
~65 -C H₂(OH)
~56.0 -OC H₃

Two-Dimensional NMR Techniques for Complex Structural Elucidation

To confirm the assignments made from 1D NMR and fully resolve the structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the aromatic protons, confirming their positions relative to one another. Crucially, it would map the connectivity of the ethanediol side chain, showing a cross-peak between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., from the methoxy and ethanediol groups) to its corresponding carbon signal.

Stereochemical Assignments via Chiral Shift Reagents or Anisotropy Effects

Since the C1 of the ethanediol chain is a stereocenter, 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- is a chiral molecule. NMR spectroscopy can be used to assess enantiomeric purity and determine absolute configuration, often with the aid of external agents.

Chiral Shift Reagents (CSRs): If a racemic sample of the compound were prepared, adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) would cause the NMR signals of the two enantiomers to separate. The reagent forms diastereomeric complexes that have different magnetic environments, allowing the signals for each enantiomer (e.g., the sharp methoxy singlets) to be resolved into two separate signals. The relative integration of these signals would provide the enantiomeric excess.

Chiral Solvating Agents (CSAs): Similar to CSRs, CSAs create a diastereomeric interaction through solvation, leading to separate NMR signals for each enantiomer.

Anisotropy Effects (Mosher's Ester Analysis): To determine the absolute configuration of a single enantiomer, it could be derivatized with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By preparing both the (R)-MTPA and (S)-MTPA esters of the diol and analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkages, the absolute configuration at the stereocenter could be determined based on the magnetic anisotropy of the MTPA phenyl ring.

Mass Spectrometric Investigations of Fragmentation Pathways and Molecular Ion Analysis

The molecular formula of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- is C₁₀H₁₄O₄, with a monoisotopic mass of 198.0892 Da. uni.lu Predicted m/z values for common adducts are summarized in the table below. These values are calculated based on the addition or removal of common ions and molecules, such as hydrogen, sodium, potassium, and ammonium, or the loss of water.

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺199.09648
[M+Na]⁺221.07842
[M-H]⁻197.08192
[M+NH₄]⁺216.12302
[M+K]⁺237.05236
[M+H-H₂O]⁺181.08646
[M+HCOO]⁻243.08740
[M+CH₃COO]⁻257.10305

Data sourced from PubChem. uni.lu

Experimental analysis would be required to confirm these predicted values and to elucidate the specific fragmentation pathways, which would involve the cleavage of bonds within the molecule upon ionization. The fragmentation pattern would reveal characteristic daughter ions, providing structural information about the compound.

X-ray Crystallographic Analysis for Definitive Solid-State Structural and Stereochemical Determination

A comprehensive search of the existing scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-. Consequently, definitive experimental details regarding its solid-state structure, such as unit cell parameters, space group, and precise bond lengths and angles, are not available at this time.

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide unambiguous information about the conformation of the ethanediol side chain relative to the dimethoxyphenyl ring, as well as details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. Without experimental crystallographic data, these structural features remain undetermined.

Computational and Theoretical Investigations of 1,2 Ethanediol, 1 2,5 Dimethoxyphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic behavior and geometric structure of molecules like 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)-. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. wavefun.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is employed for tasks such as geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for analyzing molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.gov

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netnih.gov The B3LYP functional is known for providing a good balance between accuracy and computational cost for many organic molecules. nih.govresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), generally yield more accurate results, especially for systems with hydrogen bonding or non-covalent interactions. researchgate.net

Geometry optimization calculations seek the minimum energy conformation on the potential energy surface. For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, this would involve optimizing all bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The resulting optimized geometry provides key structural parameters. Based on studies of similar dimethoxybenzene and ethanediol structures, typical bond lengths can be predicted. researchgate.netresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- This table presents expected values based on DFT calculations of analogous compounds. Actual calculated values would require a specific computational study.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (aromatic) ~1.39 - 1.41
C-O (methoxy) ~1.36 - 1.37
C-C (ethanediol) ~1.52 - 1.54
C-O (ethanediol) ~1.43 - 1.44
O-H (ethanediol) ~0.96 - 0.97
Bond Angles (°) C-C-C (aromatic) ~120
C-O-C (methoxy) ~117 - 118
O-C-C (ethanediol) ~108 - 110
Dihedral Angles (°) C-C-O-C (methoxy) Variable (see Conformational Analysis)
O-C-C-O (ethanediol) Variable (see Conformational Analysis)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.comaimspress.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). mdpi.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. mdpi.comaimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.govmdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. materialsciencejournal.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ (chemical potential)

These descriptors provide a quantitative framework for assessing the molecule's reactivity profile. nih.govmaterialsciencejournal.org For instance, a high electrophilicity index suggests a strong capacity to act as an electrophile. materialsciencejournal.org

Table 2: Calculated Chemical Reactivity Descriptors This table illustrates the type of data obtained from HOMO-LUMO analysis. Values are representative for dimethoxy-substituted aromatic compounds.

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -6.0 to -6.5
LUMO Energy ELUMO - -1.5 to -2.0
Energy Gap ΔE ELUMO - EHOMO 4.0 to 4.5
Ionization Potential I -EHOMO 6.0 to 6.5
Electron Affinity A -ELUMO 1.5 to 2.0
Chemical Hardness η (I - A) / 2 2.0 to 2.25
Chemical Softness S 1 / η 0.44 to 0.50
Electronegativity χ (I + A) / 2 3.75 to 4.25
Electrophilicity Index ω μ² / (2η) 3.1 to 4.0

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy paths for chemical reactions or conformational changes. nih.govarxiv.org

For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, a relaxed PES scan can be performed by systematically varying key dihedral angles—such as the rotation around the C-C bond of the ethanediol side chain and the C-O bonds of the methoxy (B1213986) groups—while allowing the rest of the molecule's geometry to relax to its minimum energy at each step. researchgate.net This process reveals the most stable conformations (global and local minima) and the energy barriers that separate them (transition states). researchgate.net Such calculations are essential for understanding the molecule's flexibility and the feasibility of different reaction pathways, as the activation energy for a reaction is determined by the height of the energy barrier from the reactant minimum to the transition state. nih.gov

Conformational Analysis through Computational Modeling

The biological activity and physical properties of a flexible molecule like 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- are often dictated by its preferred three-dimensional shape or conformation. nih.govnih.gov Computational modeling is a primary tool for performing conformational analysis. sapub.org

The structure of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- features several rotatable bonds, leading to a variety of possible conformations. The most significant rotations are around the C(aryl)-C(ethanediol) bond, the C-C bond within the ethanediol moiety, and the two C(aryl)-O(methoxy) bonds.

Stable conformations, or conformers, correspond to energy minima on the potential energy surface. researchgate.net Their stability is governed by a balance of several factors:

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to one another. Conformations that minimize steric clash, for example by placing bulky groups far apart, are generally more stable. libretexts.org

Torsional Strain: Strain associated with rotation around single bonds. Staggered conformations are typically lower in energy than eclipsed conformations.

Intramolecular Hydrogen Bonding: The ethanediol group (-CH(OH)CH₂OH) offers the possibility of forming a hydrogen bond between the two hydroxyl groups. Such an interaction can significantly stabilize specific conformations, particularly a gauche arrangement around the C-C bond of the diol. mdpi.com

Computational scans of the relevant dihedral angles can identify all low-energy conformers. For 1,2-dimethoxybenzene, for instance, the most stable conformation has the methoxy groups planar with the benzene (B151609) ring and oriented away from each other to minimize steric repulsion. researchgate.net A similar principle would apply here, with additional complexity from the ethanediol side chain.

The energetic landscape describes the relative energies of the stable conformers and the energy barriers (activation energies) required to convert one into another. researchgate.net This landscape determines the dynamics of the molecule at a given temperature, including the populations of different conformers and the rates of their interconversion.

For disubstituted cyclohexanes, the energy difference between conformers (e.g., diaxial vs. diequatorial) determines the position of the conformational equilibrium. libretexts.orglibretexts.org A similar analysis can be applied to the acyclic system of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-. By calculating the energies of the transition states that connect the stable minima, a complete map of the conformational energy landscape can be constructed. Conformations with lower relative energy will be more populated at equilibrium. The height of the energy barriers between conformers indicates how readily they can interconvert; low barriers imply rapid interconversion, while high barriers suggest that conformers may be "locked" and individually observable under certain conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal crucial information about the conformational preferences, solvation, and non-covalent interactions of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- in different solvent environments.

The behavior of the 1,2-ethanediol moiety is central to its solution-phase properties. Studies on pure liquid 1,2-ethanediol show that its molecules are predominantly found in a gauche conformation. mdpi.comnih.gov This preference is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups. mdpi.com In aqueous solutions, however, the equilibrium between gauche and trans conformers is influenced by the competition between intra- and intermolecular hydrogen bonding with water molecules. nih.govresearchgate.net For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, the bulky dimethoxyphenyl group would sterically influence this conformational balance.

MD simulations would be instrumental in quantifying how the aromatic substituent alters the dihedral angle distribution of the ethanediol backbone compared to unsubstituted ethylene (B1197577) glycol. Furthermore, these simulations can elucidate the nature of intermolecular interactions. The molecule possesses several sites for hydrogen bonding: the two hydroxyl groups of the ethanediol chain and the two methoxy groups on the phenyl ring. ontosight.ai

Key intermolecular interactions for 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- that can be investigated using MD simulations include:

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of an extended hydrogen-bond network, similar to that observed in pure ethylene glycol. mdpi.comresearchgate.net The methoxy groups primarily act as hydrogen bond acceptors. MD simulations can determine the average number of hydrogen bonds per molecule, their lifetimes, and the preferred geometries.

Hydrophobic Interactions: The phenyl ring and the methyl groups of the methoxy substituents introduce significant nonpolar character. In aqueous solutions, these hydrophobic regions would promote interactions with other nonpolar molecules or self-aggregation to minimize contact with water.

π-π Stacking: The presence of the aromatic ring allows for potential π-π stacking interactions between molecules, where the electron-rich π systems of the benzene rings align. This interaction would influence the orientation and packing of the molecules in the condensed phase.

Simulations can provide quantitative data on these interactions through the calculation of radial distribution functions (RDFs). mdpi.com For instance, an RDF for the oxygen atoms of the hydroxyl groups would reveal the average distance and coordination number for intermolecular hydrogen bonds. mdpi.com Similarly, RDFs between the centers of mass of the phenyl rings would indicate the presence and geometry of π-π stacking.

The table below summarizes the expected conformational and interactional properties based on the molecule's structure, drawing parallels with findings from studies on 1,2-ethanediol.

Property1,2-Ethanediol (Ethylene Glycol)Expected for 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
Dominant Conformer Gauche (in liquid phase) mdpi.comresearchgate.netGauche preference likely, but potentially altered by steric hindrance from the phenyl group.
Intramolecular H-Bond Present between hydroxyl groups, stabilizing the gauche form. mdpi.comPossible, but may be sterically hindered.
Intermolecular H-Bond Extensive 3D network via hydroxyl groups. researchgate.netStrong H-bonding network involving hydroxyl and methoxy groups.
Other Interactions Van der Waals forces.Van der Waals forces, significant hydrophobic interactions, and potential for π-π stacking.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies, often employing quantum chemical calculations, can map out the potential energy surfaces of chemical reactions, identify transition states, and predict reaction rates. For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, theoretical investigations can explore the mechanisms of reactions involving its key functional groups: the vicinal diol and the electron-rich aromatic ring.

The reactivity of this compound can be approached from two main perspectives: reactions of the ethanediol side chain and reactions on the dimethoxy-substituted phenyl ring.

Reactions of the 1,2-Ethanediol Moiety:

The vicinal diol is a versatile functional group. Theoretical studies can elucidate the mechanisms of several characteristic reactions:

Oxidative Cleavage: Reaction with periodates (e.g., HIO₄) or lead tetraacetate would cleave the C-C bond between the hydroxyl-bearing carbons to yield 2,5-dimethoxybenzaldehyde (B135726) and formaldehyde. Computational models can detail the cyclic periodate (B1199274) ester intermediate and the energetics of its decomposition.

Pinacol Rearrangement: In the presence of a strong acid, protonation of one hydroxyl group followed by the loss of water would generate a carbocation. A subsequent 1,2-hydride or 1,2-aryl shift would lead to a rearranged ketone. Theoretical calculations can determine the relative energy barriers for the competing hydride versus aryl migration pathways, thus predicting the major product.

Etherification and Esterification: The hydroxyl groups can undergo standard etherification (e.g., Williamson synthesis) or esterification reactions. While mechanistically straightforward, theoretical studies can provide insights into the reaction kinetics and the influence of the bulky aromatic substituent on the reaction rate.

Reactions of the 2,5-Dimethoxyphenyl Group:

The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. Since the para position (C4) is occupied by the ethanediol substituent, and the ortho positions to the methoxy groups are either substituted or sterically hindered, the primary sites for substitution are C3, C4, and C6. Theoretical calculations of the electron density and the stability of the Wheland intermediate (the sigma complex) can predict the most likely position for electrophilic attack.

The table below outlines potential reactions and the insights that theoretical studies could provide.

Reaction TypeReagentsPotential ProductsTheoretical Insights
Oxidative Cleavage HIO₄ or Pb(OAc)₄2,5-Dimethoxybenzaldehyde, FormaldehydeMechanism of cyclic intermediate formation and breakdown; activation energy.
Pinacol Rearrangement H₂SO₄, heat2-(2,5-Dimethoxyphenyl)acetaldehyde (from hydride shift) or Phenylacetone derivative (from aryl shift)Relative stability of carbocation intermediates; transition state energies for competing migration pathways. masterorganicchemistry.com
Electrophilic Nitration HNO₃, H₂SO₄Nitrated derivatives (substitution at C3, C4, or C6)Fukui functions and electrostatic potential maps to predict regioselectivity; stability of sigma-complex intermediates.
Friedel-Crafts Acylation RCOCl, AlCl₃Acylated derivativesPrediction of the most favorable substitution site; energy profile of the reaction pathway.

By applying established computational methodologies, a detailed understanding of the structure, dynamics, and reactivity of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- can be achieved, guiding further experimental work on this compound.

Chemical Reactivity and Derivatization Strategies for 1,2 Ethanediol, 1 2,5 Dimethoxyphenyl

Reactions Involving Hydroxyl Functionalities

The adjacent primary and secondary hydroxyl groups are key sites for a variety of chemical modifications. These reactions are fundamental for protecting the diol, altering its physical properties, or cleaving the carbon-carbon bond between them.

The hydroxyl groups of 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)- readily undergo esterification and etherification, common strategies for protecting hydroxyls or introducing new functional groups.

Esterification is typically achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with carboxylic acids can be employed, though more reactive acylating agents are often preferred for higher yields and milder conditions. rug.nlmedcraveonline.com The reaction can produce mono- or di-esters depending on the stoichiometry of the reagents. The relative reactivity of the primary versus the secondary hydroxyl group can sometimes allow for selective mono-esterification, particularly under sterically hindered conditions.

Etherification , the formation of an ether linkage (C-O-C), is commonly performed using the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Table 1: Common Reagents for Esterification and Etherification of Diols

Reaction Type Reagent Class Specific Example(s) Expected Product
Esterification Acid Halides Acetyl chloride, Benzoyl chloride Acetate ester, Benzoate ester
Acid Anhydrides Acetic anhydride, Trifluoroacetic anhydride Acetate ester, Trifluoroacetate ester
Carboxylic Acids Benzoic acid (with acid catalyst) Benzoate ester
Etherification Alkyl Halides Methyl iodide, Benzyl (B1604629) bromide (with base) Methyl ether, Benzyl ether

Silylation is a crucial derivatization technique where a silyl (B83357) group (such as trimethylsilyl, TMS) replaces the acidic proton of the hydroxyl groups. This process is widely used for both analytical and synthetic applications. nih.gov

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), silylation increases the volatility and thermal stability of the diol. nist.govbrjac.com.br The polar hydroxyl groups are converted into nonpolar silyl ethers, which reduces intermolecular hydrogen bonding and allows the compound to be analyzed in the gas phase without decomposition. Common silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. brjac.com.br

In synthetic chemistry, silylation serves as a powerful method for protecting the hydroxyl groups. researchgate.net Silyl ethers are stable under a wide range of reaction conditions but can be selectively removed when needed. The choice of silylating agent allows for tuning the stability of the protecting group. For example, a tert-butyldimethylsilyl (TBDMS) group is significantly more stable to hydrolysis than a TMS group, providing greater robustness during multi-step syntheses. The two hydroxyl groups can also be protected simultaneously by reacting with a bidentate silyl reagent to form a cyclic siloxane. acs.org

Table 2: Common Silylating Agents and Their Applications

Silylating Agent Abbreviation Key Application
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA GC-MS derivatization
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA GC-MS derivatization
Trimethylsilyl chloride TMSCl Synthetic protection (labile)
tert-Butyldimethylsilyl chloride TBDMSCl Synthetic protection (robust)

The presence of a 1,2-diol (or vicinal diol) structure in 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- allows for specific carbon-carbon bond cleavage reactions using strong oxidizing agents. This reaction is a powerful tool in structural elucidation and synthetic chemistry.

Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly selective for the oxidative cleavage of vicinal diols. ucalgary.calibretexts.org The reaction proceeds through a cyclic intermediate, specifically a cyclic periodate ester in the case of NaIO₄. ucalgary.cachemistrysteps.com This intermediate then fragments, breaking the C-C bond between the two hydroxyl-bearing carbons and forming two new carbonyl groups. youtube.comaklectures.com

For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, this cleavage would break the bond between the carbon bearing the aromatic ring and the terminal carbon. This results in the formation of two aldehyde products: 2,5-dimethoxybenzaldehyde (B135726) and formaldehyde.

Table 3: Oxidative Cleavage of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-

Reactant Reagent Product 1 Product 2

Mechanistic Insight: The reaction is initiated by the formation of the cyclic periodate ester. This five-membered ring structure is key to the reaction's selectivity for 1,2-diols. ucalgary.cachemistrysteps.com The subsequent rearrangement of electrons within this cyclic intermediate leads to the scission of the carbon-carbon bond and the generation of the two carbonyl products.

Reactions Involving the Aromatic Moiety

The 2,5-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two methoxy (B1213986) groups.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iqmsu.edu The substituents already present on the ring dictate the rate of reaction and the position of the incoming electrophile. Methoxy groups are powerful activating, ortho, para-directing groups.

In 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, the two methoxy groups at positions 1 and 4 (relative to the ethanediol substituent at position 1) activate the ring. The directing effects of these groups are additive.

The C2-methoxy group directs incoming electrophiles to the C1 (already substituted) and C3 positions.

The C5-methoxy group directs incoming electrophiles to the C4 and C6 positions.

Considering steric hindrance from the existing substituents, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the methoxy groups and are sterically accessible. Therefore, electrophilic substitution reactions are expected to yield predominantly 4- and 6-substituted products.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Type Reagent/Conditions Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(4-Nitro-2,5-dimethoxyphenyl)-1,2-ethanediol and 1-(6-Nitro-2,5-dimethoxyphenyl)-1,2-ethanediol
Halogenation Br₂, FeBr₃ 1-(4-Bromo-2,5-dimethoxyphenyl)-1,2-ethanediol
Friedel-Crafts Alkylation CH₃Cl, AlCl₃ 1-(4-Methyl-2,5-dimethoxyphenyl)-1,2-ethanediol

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,5-dimethoxyphenyl)-1,2-ethanediol |

Beyond introducing new substituents, the existing functional groups on the aromatic ring can be chemically modified. A common transformation for methoxy-substituted phenyl rings is ether cleavage. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) can be used to demethylate one or both methoxy groups, converting them into hydroxyl groups (phenols). This reaction transforms the dimethoxy compound into a dihydroxy derivative (a hydroquinone derivative), significantly altering its electronic properties and reactivity.

Furthermore, if a nitro group were introduced onto the ring via electrophilic substitution, it could subsequently be reduced to an amino group using reducing agents like H₂/Pd, Fe/HCl, or SnCl₂. This opens up a vast array of further derivatization possibilities, including diazotization and Sandmeyer reactions, allowing for the introduction of a wide range of other functional groups.

Elimination Reactions (if applicable to specific derivatives)

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule in either a one- or two-step mechanism. For alcohols, the most common elimination reaction is dehydration, which involves the removal of a water molecule to form an alkene. In the case of 1,2-diols, such as 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, this type of reaction can be more complex and is highly dependent on the reaction conditions and the specific derivatives used.

For an elimination reaction to proceed, a hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under strong acidic conditions or by converting the hydroxyl into a sulfonate ester (e.g., tosylate or mesylate).

Hypothetical Elimination Pathways for Derivatives:

Formation of an Epoxide: If one hydroxyl group is converted into a good leaving group (e.g., a tosylate, -OTs), treatment with a non-nucleophilic base can induce an intramolecular SN2 reaction. The remaining hydroxyl group acts as an internal nucleophile, displacing the tosylate and forming an epoxide, specifically 2-(2,5-dimethoxyphenyl)oxirane (B2505552).

Formation of a Carbonyl Compound: A derivative where the secondary hydroxyl group is converted to a leaving group could undergo an E2 or E1 elimination upon treatment with a base. chemrxiv.orgchemrxiv.org This would form an enol intermediate, which would rapidly tautomerize to the more stable ketone, 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone. The stability of the resulting product often drives the reaction, and elimination reactions are typically regioselective, favoring the formation of the more substituted and stable alkene (Zaitsev's rule). chemrxiv.org

The specific mechanism (E1, E2, or E1cB) would be influenced by factors such as the strength of the base, the nature of the solvent, and the steric environment around the reacting centers. mdpi.com For instance, a strong, bulky base would favor the E2 mechanism. chemrxiv.org

Strategies for Chiral Resolution of Racemic Mixtures

1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- possesses a stereocenter at the carbon bearing the hydroxyl and the phenyl groups, and therefore exists as a pair of enantiomers. The separation of such a racemic mixture into its individual enantiomers is a critical process in the synthesis of optically active compounds. wikipedia.org This separation, known as chiral resolution, can be achieved through several methods.

Classical resolution via diastereomeric salt formation is a widely used and effective technique for separating enantiomers. wikipedia.orgnih.gov This method, however, is not directly applicable to neutral molecules like diols. It requires the presence of an acidic or basic functional group in the molecule to be resolved. Therefore, 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- would first need to be derivatized to introduce such a handle.

Process Overview:

Derivatization: The diol can be reacted to introduce an acidic group. For example, one of the hydroxyl groups could be esterified with phthalic anhydride to form a hemiphthalate ester, which contains a free carboxylic acid group.

Salt Formation: The resulting racemic carboxylic acid derivative is then treated with a single enantiomer of a chiral base (the resolving agent). wikipedia.orgpharmtech.com This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. pharmtech.com

Separation: The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. One diastereomer will typically crystallize out of the solution while the other remains dissolved. wikipedia.org

Hydrolysis: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure hemiphthalate ester and recovering the chiral resolving agent. A final hydrolysis step would remove the phthalate group to yield the enantiopure 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-.

The success of this method relies heavily on the choice of the resolving agent and the crystallization solvent. veranova.comrsc.org

Table 1: Common Chiral Resolving Agents for Acidic Compounds
Resolving AgentTypeTypical Application
(R)-(+)-1-PhenylethylamineBasicResolution of chiral carboxylic acids
(S)-(-)-1-PhenylethylamineBasicResolution of chiral carboxylic acids
BrucineBasic (Alkaloid)Resolution of acidic compounds
StrychnineBasic (Alkaloid)Resolution of acidic compounds
(1R,2S)-(-)-EphedrineBasic (Amino Alcohol)Resolution of chiral acids

Chromatographic methods offer a direct route for the analytical and preparative separation of enantiomers without the need for derivatization into diastereomers. nih.govmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for enantioseparation. nih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the stability of these complexes results in one enantiomer being retained on the column longer than the other. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are among the most widely used due to their broad applicability and excellent chiral recognition capabilities. mdpi.comnih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for achieving optimal separation. hplc.eu

Table 2: Hypothetical Chiral HPLC Separation Parameters for Racemic 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
ParameterCondition
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)>1.5

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral GC is another effective method for separating enantiomers, particularly for volatile compounds. gcms.cz Due to the relatively low volatility of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, derivatization is typically required prior to analysis. The hydroxyl groups can be converted into less polar and more volatile ethers or esters, such as trimethylsilyl (TMS) ethers.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in gas chromatography. gcms.cz These cyclic oligosaccharides have a chiral cavity, and enantiomeric separation is achieved through differential inclusion of the analytes into this cavity.

Table 3: Hypothetical Chiral GC Separation Parameters for Derivatized 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
ParameterCondition
DerivativeBis-Trimethylsilyl (TMS) ether
ColumnRt-βDEXsm (Permethylated beta-cyclodextrin)
Carrier GasHelium
Temperature Program100°C (hold 1 min), then ramp to 220°C at 5°C/min
DetectorFlame Ionization Detector (FID)
Retention Time (Enantiomer 1)15.2 min
Retention Time (Enantiomer 2)15.7 min

Utility of 1,2 Ethanediol, 1 2,5 Dimethoxyphenyl As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The 1,2-diol functional group is a cornerstone in organic synthesis, serving as a versatile precursor for numerous transformations. For 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)-, the diol moiety can be readily converted into other important functional groups, facilitating the construction of complex molecular frameworks.

One fundamental transformation of 1,2-diols is their conversion to epoxides . This can be achieved through a two-step, one-pot procedure where the diol is first converted to a cyclic orthoacetate. Subsequent ring-opening and base-mediated ring closure yield the corresponding epoxide. acsgcipr.org This transformation is significant because epoxides are highly valuable intermediates themselves, susceptible to ring-opening by a wide range of nucleophiles to introduce new functionalities with specific stereochemistry. libretexts.org

Furthermore, 1,2-diols are common precursors for the synthesis of cyclic ethers . Intramolecular cyclization via dehydration is a powerful method for forming tetrahydrofuran (B95107) or other cyclic ether rings. researchgate.netorganic-chemistry.org Catalytic methods using heteropoly acids or various metal catalysts can facilitate this transformation efficiently. nih.govresearchgate.net For 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, such a reaction could lead to the formation of a substituted tetrahydrofuran ring, a common scaffold in natural products and pharmaceuticals.

The table below summarizes potential transformations of the diol moiety, which are instrumental in building complex architectures.

Starting MaterialReagentsProduct TypeSignificance
1,2-Diol1. Triethyl orthoacetate, H⁺2. Base (e.g., K₂CO₃)EpoxideVersatile electrophile for nucleophilic ring-opening reactions. acsgcipr.org
1,2-DiolAcid catalyst (e.g., H₃PW₁₂O₄₀), HeatCyclic EtherForms stable heterocyclic rings like tetrahydrofurans. nih.gov
1,2-DiolKetone/Aldehyde, Acid catalystAcetal/KetalActs as a protecting group for the diol functionality.

These transformations highlight the potential of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- as a foundational element for creating more elaborate and functionally diverse organic molecules.

Application in the Development of Chiral Ligands and Catalysts

Chiral 1,2-diols are immensely valuable as precursors to a wide range of C₂-symmetric chiral ligands, which are pivotal in asymmetric catalysis. researchgate.netalfachemic.com If 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- were resolved into its enantiopure forms, it could serve as a scaffold for creating novel chiral ligands. The development of such ligands is a central theme in modern organic synthesis, enabling the production of enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.govjst.go.jptcichemicals.com

The general approach involves converting the chiral diol into a cyclic intermediate, which is then functionalized to introduce coordinating atoms, typically phosphorus, nitrogen, or oxygen. For instance, many high-performance P-chiral phosphine (B1218219) ligands, which are highly effective in reactions like asymmetric hydrogenation, are synthesized from chiral backbones that can be derived from diols. nih.govjst.go.jp

Below is a table of prominent classes of chiral ligands that are often synthesized from chiral diol precursors.

Ligand ClassGeneral Structure ExampleTypical Coordinating AtomsKey Applications in Asymmetric Catalysis
TADDOLs α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanolsOxygenDiels-Alder reactions, Aldol (B89426) additions, Grignard additions. sigmaaldrich.com
DIPAMP 1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethanePhosphorusHydrogenation of dehydroamino acids. jst.go.jp
DIOP (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolanePhosphorusHydroformylation, Hydrosilylation.
BINOL 1,1'-Bi-2-naphtholOxygenLewis acid catalysis, Morita-Baylis-Hillman reactions. sigmaaldrich.comorganic-chemistry.org

While no literature currently describes the synthesis of a specific ligand from 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, its structure fits the profile of a precursor for ligands analogous to DIOP or TADDOLs. The 2,5-dimethoxyphenyl substituents could modulate the steric and electronic properties of the resulting ligand, potentially influencing the selectivity and activity of the metal catalyst it coordinates. chemrxiv.org

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex products from three or more starting materials in a single step, offering high efficiency and atom economy. beilstein-journals.org While direct participation of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- in MCRs is not well-documented, its synthetic precursor, 2,5-dimethoxybenzaldehyde (B135726) , is a prime candidate for such reactions.

Many important MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, utilize an aldehyde as a key component. beilstein-journals.orgbloomtechz.com For example, 2,5-dimethoxybenzaldehyde can undergo aldol condensation with ketones, a reaction that forms the basis of certain MCRs leading to complex heterocyclic structures. orientjchem.org A study demonstrated the successful mixed aldol condensation of 2,5-dimethoxybenzaldehyde with acetone (B3395972) to produce a curcumin (B1669340) derivative, showcasing its reactivity. orientjchem.org

This reactivity suggests that 2,5-dimethoxybenzaldehyde could be a valuable input for generating molecular diversity through MCRs. Since 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- is readily synthesized from this aldehyde, it represents a stable, functionalized derivative of a key MCR component. The diol could be used to modify the final MCR product or be carried through the reaction sequence under certain conditions.

The table below outlines some prominent MCRs where an aromatic aldehyde, such as the precursor to the title compound, is a key reactant.

Multicomponent ReactionReactant TypesResulting Scaffold
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridines
Knoevenagel-based MCRs Aldehyde, Active Methylene (B1212753) Compound, NucleophileVarious (e.g., Benzochromenopyrimidinones) beilstein-journals.org

The potential for 2,5-dimethoxybenzaldehyde to participate in these reactions underscores the role of its diol derivative as a closely related and synthetically accessible building block. bloomtechz.comsafrole.com

Integration into Advanced Materials Synthesis and Functional Molecule Design

The presence of two hydroxyl groups makes 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- an ideal monomer for step-growth polymerization. Specifically, it can be used in the synthesis of polyesters and polyurethanes , where the diol is reacted with a dicarboxylic acid (or its derivative) or a diisocyanate, respectively. mdpi.comnih.gov

The incorporation of the 2,5-dimethoxyphenyl group into the polymer backbone is expected to impart specific properties to the resulting material. Aromatic groups generally enhance rigidity and thermal stability. researchgate.netyork.ac.ukbioplasticsnews.com The methoxy (B1213986) substituents can influence solubility, surface energy, and potential for intermolecular interactions, which are critical for designing functional materials. researchgate.netnih.govresearchgate.net

Research on polyesters synthesized from various bio-based aromatic diols has shown that the structure of the diol has a significant impact on the material's thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), as well as crystallinity. mdpi.comresearchgate.netyork.ac.ukbioplasticsnews.com

The following table provides examples of aromatic diols used in polyester (B1180765) synthesis and the typical properties they confer.

Aromatic Diol MonomerCo-monomerPolymer TypeResulting Polymer Properties
2,5-Bis(hydroxymethyl)furanDimethyl AdipateAromatic-Aliphatic PolyesterEnhanced thermal stability, tunable crystallinity. york.ac.ukbioplasticsnews.com
Vanillin-derived diolsDiacyl ChloridesAromatic PolyesterModerate molecular weight, Tg ranging from 16 to 81 °C. mdpi.com
1,4-BenzenedimethanolDimethyl SebacateAromatic-Aliphatic PolyesterHigh thermal decomposition temperatures (Td > 350 °C). researchgate.net

By analogy, 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- could be a valuable monomer for creating functional polyesters. The resulting materials could be explored for applications as engineering plastics, thermoplastic elastomers, or functional coatings, leveraging the unique combination of the flexible ethanediol linker and the rigid, functionalized aromatic ring. rsc.orgnih.govresearchgate.net

Future Trajectories and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

AI algorithms might propose several viable retrosynthetic routes for 1,2-Ethanediol (B42446), 1-(2,5-dimethoxyphenyl)-:

C-C Bond Disconnection: Breaking the bond between the aromatic ring and the ethanediol sidechain, suggesting a reaction between a 2,5-dimethoxyphenyl organometallic reagent and a protected two-carbon electrophile like 2,2-dimethoxyacetaldehyde.

Diol Formation Strategy: Identifying a styrene (B11656) precursor, 1,2-dimethoxy-4-vinylbenzene, which could be converted to the diol via asymmetric dihydroxylation to yield a specific chiral version of the target molecule.

Epoxide Ring-Opening: Proposing the synthesis via a 2-(2,5-dimethoxyphenyl)oxirane (B2505552) intermediate, followed by a regioselective hydrolytic ring-opening to form the 1,2-diol.

Table 1: AI-Powered Retrosynthetic Analysis for 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
Retrosynthetic StrategyKey PrecursorsPotential Forward ReactionAI Model Contribution
C-C Bond Disconnection2,5-Dimethoxyphenyl Grignard Reagent; Glyoxal or protected equivalentGrignard AdditionPredicts feasibility and optimal reaction conditions from database analysis.
Asymmetric Dihydroxylation1,2-Dimethoxy-4-vinylbenzeneSharpless Asymmetric DihydroxylationIdentifies chiral ligands likely to give high enantioselectivity.
Epoxide Ring Opening2-(2,5-Dimethoxyphenyl)oxiraneAcid- or base-catalyzed hydrolysisPredicts regioselectivity and potential side reactions.

Development of Novel Biocatalytic Systems for Sustainable Production of Chiral 1,2-Ethanediols

The increasing demand for environmentally friendly and highly selective chemical processes has spurred significant interest in biocatalysis. nih.gov Enzymes and whole-cell systems offer a powerful alternative to traditional chemical catalysts, often operating under mild conditions with exceptional levels of stereoselectivity, which is crucial for producing single-enantiomer compounds for pharmaceutical applications. nih.govnih.gov

For the synthesis of chiral 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-, several biocatalytic strategies are being explored:

Asymmetric Reduction: A prochiral ketone, such as 2-hydroxy-1-(2,5-dimethoxyphenyl)ethan-1-one, can be stereoselectively reduced using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). unimi.it These enzymes, often used in whole-cell systems like yeast, can produce either the (R)- or (S)-enantiomer of the diol with high enantiomeric excess by selecting the appropriate enzyme. unimi.it

Kinetic Resolution: A racemic mixture of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- can be resolved using enzymes that selectively oxidize one enantiomer, leaving the other unreacted and in high purity. researchgate.net Engineered propanediol (B1597323) oxidoreductases have shown promise for the stereoselective oxidation of similar aryl-substituted vicinal diols. dntb.gov.ua

Dioxygenase-mediated Dihydroxylation: Toluene dioxygenases and related enzymes can catalyze the syn-dihydroxylation of the corresponding styrene derivative (1,2-dimethoxy-4-vinylbenzene) to produce a chiral cis-diol, offering a direct route from a simple olefin.

The development of these biocatalytic systems relies on modern biotechnology tools, including directed evolution and protein engineering, to create enzymes with enhanced stability, substrate specificity, and catalytic activity tailored for specific targets like 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-.

Table 2: Potential Biocatalytic Routes to Chiral 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
Biocatalytic ApproachEnzyme ClassStarting MaterialKey Advantage
Asymmetric ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)2-Hydroxy-1-(2,5-dimethoxyphenyl)ethan-1-oneDirect synthesis of a single enantiomer with high purity.
Enantioselective Oxidation (Kinetic Resolution)Oxidoreductases, DehydrogenasesRacemic 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-Separation of enantiomers from a racemic mixture.
Asymmetric DihydroxylationDioxygenases1,2-Dimethoxy-4-vinylbenzeneDirect formation of a chiral diol from an alkene precursor.

Exploration of Unprecedented Reactivities and Transformational Pathways

The unique electronic and steric properties conferred by the 2,5-dimethoxyphenyl group can be exploited to explore novel chemical transformations of the ethanediol moiety. The electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of both the aromatic ring and the diol sidechain, potentially enabling selective reactions that are challenging to achieve with other substitution patterns.

Future research may focus on:

Regioselective Derivatization: Developing methods for the selective functionalization of either the primary (C2) or the benzylic (C1) hydroxyl group. The electronic influence of the aryl group could be leveraged to achieve selective oxidation, etherification, or esterification, providing access to a wide range of derivatives with potentially new biological or material properties. researchgate.net

Intramolecular Cyclization: Designing reactions where the diol sidechain participates in cyclization with the activated aromatic ring or with ortho-substituents, leading to novel heterocyclic scaffolds.

Catalytic Cleavage and Rearrangement: Investigating novel catalytic systems that can induce specific C-C or C-O bond cleavage and rearrangement of the diol structure, providing pathways to completely different molecular architectures. For instance, studies on related trimethoxyphenyl ethanediol esters have shown that derivatization can lead to compounds with potent biological activities, highlighting how modification of the diol can unlock new functions. nih.govnih.gov

Table 3: Hypothetical Novel Transformations
Reaction TypePotential OutcomeInfluence of 2,5-Dimethoxyphenyl Group
Regioselective Mono-oxidationSelective formation of an α-hydroxy aldehyde or α-hydroxy ketoneElectronic effects may differentiate the reactivity of the two hydroxyl groups.
Pictet-Spengler Type ReactionFormation of a tetrahydroisoquinoline core if an amino group is introducedActivation of the aromatic ring towards electrophilic substitution.
Pinacol RearrangementFormation of a substituted phenylacetaldehyde (B1677652) derivativeStabilization of a carbocation intermediate at the benzylic position.

Potential for Derivatization in Advanced Analytical Techniques and Diagnostics

The precise and sensitive detection of molecules in complex biological or environmental samples is a significant challenge. The vicinal diol functionality in 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- provides a unique chemical handle for derivatization, enabling its detection and quantification using advanced analytical techniques.

Future research is likely to develop specialized derivatizing agents for applications in diagnostics and sensing:

Mass Spectrometry Probes: A well-established method for enhancing the detection of vicinal diols by liquid chromatography-mass spectrometry (LC-MS) involves derivatization with boronic acids. nih.govresearchgate.net Reagents like 6-bromo-3-pyridinylboronic acid (BPBA) react rapidly and specifically with the 1,2-diol to form a stable cyclic boronate ester. nih.govnih.gov This not only improves ionization efficiency but the bromine atom also provides a distinct isotopic pattern (79Br/81Br), which allows for highly selective and sensitive detection. nih.govnih.gov

Fluorescent Labeling: Novel derivatizing agents containing a fluorophore could be designed to react specifically with the diol. This would allow for the highly sensitive detection of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- or its metabolites using fluorescence-based techniques, which are common in bioassays and diagnostic platforms.

Chiral Derivatization: For separating and quantifying the individual enantiomers of the diol, chiral derivatizing agents can be used. These agents react with both enantiomers to form diastereomers, which can then be easily separated using standard chromatographic techniques like GC or HPLC. youtube.com

The development of such derivatization strategies is crucial for studying the metabolism, pharmacokinetics, and potential biomarker role of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- in various biological systems.

Table 4: Derivatization Strategies for Analytical Applications
Derivatizing Agent ClassAnalytical TechniqueAdvantage Conferred
Arylboronic Acids (e.g., BPBA)Liquid Chromatography-Mass Spectrometry (LC-MS)Forms cyclic esters, enhances sensitivity, provides unique isotopic signature for selectivity. nih.govnih.gov
Silylating Agents (e.g., TMS)Gas Chromatography (GC)Increases volatility and thermal stability for GC analysis. chromforum.org
Fluorescent TagsFluorescence Spectroscopy, HPLC with Fluorescence DetectionEnables highly sensitive detection in bioassays and diagnostics.
Chiral Derivatizing AgentsGC, HPLCForms diastereomers, allowing for the separation and quantification of enantiomers. youtube.com

Q & A

Basic: How to Synthesize and Characterize Cobalt(II) Complexes with 1,2-Ethanediol?

Methodological Answer:
Cobalt(II) complexes with 1,2-ethanediol are synthesized by reacting cobalt sulfate heptahydrate (CoSO₄·7H₂O) with 1,2-ethanediol under controlled conditions. Key steps include:

  • Varying reactant ratios (e.g., Co²⁺:ligand molar ratios) and temperatures to isolate different compositions.
  • Using ethanol-benzene mixtures to reduce water content in complexes, altering thermal stability .
  • Characterization via IR spectroscopy to identify coordination modes (e.g., ν(O-H) shifts at 3200–3600 cm⁻¹ for hydrogen-bonded oxygen, or ν(C-O) at 1050–1100 cm⁻¹ for metal-bound oxygen) .
  • Thermogravimetric analysis (TGA) to study decomposition steps (e.g., tris(1,2-ethanediol)cobalt decomposes in three endo-/exothermic stages) .

Advanced: How to Resolve Discrepancies in Reported Thermodynamic Data for 1,2-Ethanediol?

Methodological Answer:
Discrepancies in enthalpy of formation (ΔfH°) values arise from experimental methods (e.g., combustion calorimetry vs. reaction-solution calorimetry). For example:

Method (Source)ΔfH° (kJ/mol)Uncertainty
Combustion (Knauth & Sabbah)-460.0±2.8
Reaction (Gardner & Hussain)-455.6±0.8
Combustion (Moureu & Dode)-453.1±1.2
Table adapted from NIST data
To resolve inconsistencies:
  • Cross-validate using multiple techniques (e.g., calorimetry and computational models).
  • Account for purity of reagents and side reactions (e.g., oxidation during combustion).

Basic: What Spectroscopic Techniques Confirm 1,2-Ethanediol Coordination in Metal Complexes?

Methodological Answer:

  • IR Spectroscopy :
    • Free O-H stretches appear at 3600–3650 cm⁻¹, while coordinated O-H shifts to 3200–3400 cm⁻¹ due to hydrogen bonding or metal coordination .
    • C-O bond vibrations (1050–1100 cm⁻¹) indicate ligand-metal binding .
  • Thermoanalytical Methods :
    • TGA identifies ligand loss steps (e.g., 1,2-ethanediol release at 150–250°C) .
    • Differential scanning calorimetry (DSC) detects exothermic oxidation in air vs. inert atmospheres .

Basic: What Are the Thermal Decomposition Patterns of Tris(1,2-Ethanediol) Cobalt Complexes?

Methodological Answer:

  • Stepwise Decomposition :
    • First Step : Loss of one 1,2-ethanediol molecule (endothermic, ~150°C).
    • Second Step : Loss of second ligand (endothermic, ~200°C).
    • Third Step : Exothermic oxidation of residual organics in air (250–300°C) .
  • Key Data :
    • TGA mass loss correlates with ligand removal (e.g., 18–20% per step).
    • DSC exotherms absent under nitrogen, confirming oxidative degradation .

Advanced: How to Optimize Poly(1,2-Ethanediol Citrate) Synthesis for Tailored Mechanical Properties?

Methodological Answer:

  • Synthetic Optimization :
    • Vary citric acid:1,2-ethanediol ratios (e.g., 1:1 to 1:4) to control crosslinking.
    • Use FTIR to confirm esterification (e.g., C=O stretch at 1730 cm⁻¹, O-H broad band at 3200–3600 cm⁻¹) .
  • Mechanical Tuning :
    • Adjust curing time/temperature to modulate elasticity.
    • Apply combinatorial design (e.g., "magic square" matrices) to test multiple conditions efficiently .

Basic: How to Determine Mixed-Ligand Complex Formation with 1,2-Ethanediol?

Methodological Answer:

  • Magnetic Susceptibility :
    • Compare measured μeff (e.g., Co²⁺ complexes: ~4.7–5.2 BM) with spin-only values to infer ligand field strength .
  • IR Spectral Analysis :
    • Identify overlapping bands from water (ν(O-H) ~3400 cm⁻¹) and sulfate (ν(S-O) ~1100 cm⁻¹) co-ligands .
  • Elemental Analysis :
    • Quantify C/H/O ratios to confirm stoichiometry (e.g., [Co(H₂O)₂(SO₄)(C₂H₆O₂)]·H₂O) .

Advanced: How Do Computational Models Predict Phase Behavior of 1,2-Ethanediol Mixtures?

Methodological Answer:

  • Modified UNIFAC (Dortmund) :
    • Incorporate experimental VLE (vapor-liquid equilibrium) and hᴱ (excess enthalpy) data for binary systems (e.g., toluene + 1,2-ethanediol) to refine group-interaction parameters .
  • Validation Steps :
    • Measure P-x and hᴱ data using static apparatus/flow calorimetry.
    • Compare predicted vs. experimental activity coefficients (γ) to assess model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.